![molecular formula C20H18N2O4 B2660389 Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate CAS No. 544457-76-3](/img/structure/B2660389.png)
Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate
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Overview
Description
Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate is a chemical compound with the molecular formula C20H18N2O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a phenyl group (a six-membered ring of carbon atoms), a carbonyl group (C=O), an amino group (NH2), and a carboxylate ester group (CO2R, where R is an ethyl group in this case) .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate is 350.36792 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Synthesis of Pyrazole Derivatives
Ethanol can be used as a mild reagent to trap isocyanate intermediates in situ to form more stable pyrazole derivatives . This solves the problem of 5-aminopyrazole instability .
Chemical Reactivity and Stability
The compound’s chemical reactivity and stability are important factors in its applications . Understanding these properties can provide insight into how the compound behaves under different conditions, which is crucial for its use in various scientific research applications .
Mechanism of Action
The mechanism of action of this compound is not specified in the sources I found. It’s worth noting that compounds with similar structures, such as oxacillin, act by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(24)15-11-7-8-12-16(15)21-19(23)17-13(2)26-22-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENYGMAIYEIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate |
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